(1-Phenylcyclopropyl)methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(1-phenylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13) |
InChI Key |
ZQNBCRXZEOXZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CS(=O)(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Phenylcyclopropyl Methanesulfonamide
Historical and Contemporary Approaches to (1-Phenylcyclopropyl)methanesulfonamide Synthesis
The synthesis of this compound is not extensively detailed in historical literature as a standalone topic. However, its synthesis can be logically deduced from established and well-documented reactions in organic chemistry. Contemporary approaches focus on improving efficiency, selectivity, and the environmental footprint of the synthesis. A plausible and widely applicable synthetic strategy involves a two-stage process: the formation of the key intermediate (1-phenylcyclopropyl)methanamine, followed by its sulfonylation.
Key Reaction Pathways and Mechanisms for this compound Formation
The primary pathway to this compound involves two key transformations:
Synthesis of the (1-Phenylcyclopropyl)methanamine intermediate: This is typically achieved through the reduction of 1-phenylcyclopropanecarbonitrile. A common and effective method for this reduction is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether. prepchem.com The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile group, followed by a second hydride addition to form an intermediate imine anion, which is then protonated upon workup to yield the primary amine.
A key precursor for this step is 1-phenylcyclopropanecarbonitrile, which can be synthesized via the cyclopropanation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909) in the presence of a base. nih.gov The mechanism for this cyclopropanation involves the deprotonation of the α-carbon of 2-phenylacetonitrile to form a carbanion, which then acts as a nucleophile in a substitution reaction with 1,2-dibromoethane to form the cyclopropane (B1198618) ring.
Sulfonylation of (1-Phenylcyclopropyl)methanamine: The final step is the reaction of the primary amine with methanesulfonyl chloride in the presence of a base to form the desired methanesulfonamide (B31651). This is a standard nucleophilic acyl substitution-type reaction where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. The base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid byproduct.
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound does not inherently generate any new stereocenters if the starting materials are achiral. The 1-phenylcyclopropane moiety in the target molecule is achiral. However, if substituted derivatives of the phenyl ring or the cyclopropane ring were to be synthesized, stereochemical control would become a critical aspect.
For the synthesis of chiral derivatives, stereoselective cyclopropanation methods would be necessary. rsc.orgresearchgate.netdoi.org These methods often employ chiral catalysts or auxiliaries to control the facial selectivity of the carbene or carbenoid addition to the alkene precursor. acs.orgnih.gov For instance, the use of chiral rhodium or copper catalysts in conjunction with diazo compounds is a well-established method for enantioselective cyclopropanation. rsc.org Similarly, diastereoselective cyclopropanation can be achieved by using substrates with existing stereocenters that direct the approach of the cyclopropanating agent. acs.org
Novel Synthetic Route Development and Optimization for this compound
Recent advancements in synthetic methodology have focused on developing more efficient, selective, and sustainable routes to compounds like this compound.
Chemo- and Regioselective Synthesis of this compound
While the synthesis of the parent compound is straightforward, the preparation of more complex analogs would require careful control of chemo- and regioselectivity. For instance, in the synthesis of substituted 1-phenylcyclopropane precursors, regioselective cyclopropanation of dienes or polyenes could be a key challenge. nih.gov Palladium-catalyzed cyclopropanation reactions have shown promise in achieving high regioselectivity in such systems. nih.gov
Chemoselectivity becomes important when other reactive functional groups are present in the molecule. For example, during the reduction of the nitrile to the amine, the use of milder and more selective reducing agents might be necessary to avoid the reduction of other functional groups. Similarly, during the sulfonylation step, a chemoselective reaction with the primary amine is expected in the presence of other nucleophilic groups, given the high reactivity of sulfonyl chlorides towards amines.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is a major focus in modern organic synthesis. thieme-connect.dethieme-connect.comacsgcipr.org For the synthesis of this compound, several aspects can be optimized to improve its environmental footprint.
Cyclopropanation: Traditional cyclopropanation methods often use hazardous reagents like diazomethane (B1218177) or involve stoichiometric amounts of metals. Greener alternatives include catalytic methods that minimize waste and the use of safer reagents. thieme-connect.dersc.org Mechanochemical methods, such as ball-milling for the Simmons-Smith reaction, can reduce or eliminate the need for bulk solvents. rsc.org
Reduction of the Nitrile: While LiAlH₄ is effective, it is a highly reactive and pyrophoric reagent. Catalytic hydrogenation using heterogeneous catalysts (e.g., Raney nickel, palladium on carbon) offers a greener alternative, although it may require high pressures and temperatures.
Sulfonylation: The sulfonylation of amines can be performed under greener conditions. For instance, conducting the reaction in water as a solvent, instead of chlorinated organic solvents, significantly reduces the environmental impact. rsc.orgresearchgate.net Base-free monosulfonylation of amines using sulfonyl chlorides in water has also been reported, further simplifying the procedure and reducing waste. researchgate.net
Below is a table summarizing the green chemistry considerations for the synthesis:
| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |
| Cyclopropanation | Use of stoichiometric zinc-copper couple (Simmons-Smith) or hazardous diazomethane. | Catalytic cyclopropanation, mechanochemical methods. thieme-connect.dersc.org | Atom economy, safer solvents and reagents, energy efficiency. |
| Nitrile Reduction | Use of LiAlH₄. | Catalytic hydrogenation. | Safer reagents, waste prevention. |
| Sulfonylation | Use of chlorinated solvents and organic bases. | Reaction in water, base-free conditions. rsc.orgresearchgate.net | Safer solvents, waste prevention. |
Precursor Sourcing and Preparation for this compound Production
The key precursors for the synthesis of this compound are readily accessible from commercial sources or can be prepared using well-established procedures.
2-Phenylacetonitrile (Benzyl Cyanide): This is a commodity chemical that is widely available.
1,2-Dibromoethane: This is also a common and readily available reagent.
Methanesulfonyl Chloride: A standard reagent in organic synthesis, available from numerous chemical suppliers.
Design, Synthesis, and Evaluation of 1 Phenylcyclopropyl Methanesulfonamide Analogs and Derivatives
Rational Design Principles for (1-Phenylcyclopropyl)methanesulfonamide Derivatives
The rational design of derivatives based on the this compound core is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies primarily revolve around modifications of the core scaffold and the application of bioisosteric replacements.
Scaffold Modification Strategies around the this compound Core
Scaffold modification, or scaffold hopping, is a powerful strategy to explore new chemical space while retaining key pharmacophoric features. For the this compound core, modifications can be envisioned at several key positions: the phenyl ring, the cyclopropyl (B3062369) unit, and the methanesulfonamide (B31651) group.
The phenyl ring offers a primary site for modification. Introducing substituents at the ortho, meta, and para positions can modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide and impact binding affinity.
The cyclopropyl group, with its rigid and strained nature, plays a crucial role in defining the spatial arrangement of the phenyl and methanesulfonamide moieties. Modifications to the cyclopropyl ring itself, such as the introduction of substituents or its replacement with other small, strained ring systems, can fine-tune the conformational preferences of the molecule.
Bioisosteric Replacements in this compound Structures
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. For this compound, several bioisosteric replacements can be considered to improve properties such as metabolic stability, solubility, and target affinity.
Phenyl Ring Bioisosteres: The phenyl ring is a common target for bioisosteric replacement to mitigate potential metabolic liabilities associated with aromatic oxidation. Common replacements include various heteroaromatic rings such as pyridyl, thienyl, or pyrazolyl rings. These can introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility. Saturated ring systems like cyclohexyl can also be considered where hydrophobic interactions are the primary driver of binding. cambridgemedchemconsulting.com
Sulfonamide Bioisosteres: The sulfonamide group is a key functional moiety, often involved in critical interactions with biological targets. However, it can also contribute to poor solubility or off-target effects. Bioisosteric replacements for the sulfonamide group include carboxamides, phosphonamides, or other acidic functional groups. The choice of bioisostere depends on the specific role of the sulfonamide in receptor binding, whether it acts as a hydrogen bond donor/acceptor or as a coordinating group for a metal ion in an enzyme's active site.
Synthetic Methodologies for this compound Analogs
The generation of diverse libraries of this compound analogs for biological screening relies on efficient and versatile synthetic methodologies. These include parallel synthesis and combinatorial approaches, as well as late-stage functionalization strategies.
Parallel Synthesis and Combinatorial Approaches to this compound Libraries
Parallel synthesis allows for the rapid generation of a multitude of analogs by performing multiple reactions simultaneously. For the this compound scaffold, a common strategy involves the synthesis of a common intermediate, such as 1-phenylcyclopropanemethanamine, which can then be reacted with a diverse library of sulfonyl chlorides to generate a wide array of sulfonamide derivatives.
Combinatorial chemistry takes this a step further by employing split-and-pool synthesis techniques to create even larger libraries of compounds. While more complex, this approach can be highly effective for identifying initial hit compounds from a vast chemical space.
A key precursor for these synthetic approaches is often a substituted 1-phenylcyclopropane carboxylic acid, which can be synthesized through the α-alkylation of a substituted 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane (B42909), followed by hydrolysis of the nitrile group. nih.gov This carboxylic acid can then be converted to the corresponding amine, providing a versatile entry point for derivatization.
Late-Stage Functionalization Strategies for this compound
Late-stage functionalization (LSF) involves the introduction of chemical modifications at a late stage in the synthetic sequence, allowing for the rapid diversification of complex molecules without the need for de novo synthesis. nih.gov This is particularly valuable for exploring the structure-activity relationships of promising lead compounds.
For this compound, LSF strategies can be applied to modify the phenyl ring. For example, C-H activation methods can be used to introduce a variety of substituents, such as halogens, alkyl groups, or other functional groups, at specific positions on the aromatic ring. This allows for a detailed probing of the steric and electronic requirements for optimal biological activity.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity and for guiding the optimization of lead compounds. For this compound derivatives, SAR studies would typically investigate the impact of modifications at the phenyl ring, the cyclopropyl group, and the sulfonamide moiety.
Systematic variation of substituents on the phenyl ring can reveal key interactions with the biological target. For example, the addition of electron-withdrawing groups might enhance potency by increasing the acidity of the sulfonamide proton, leading to stronger hydrogen bonding. Conversely, bulky substituents might be detrimental if they cause steric clashes within the binding site.
In a related series of arylpropyl sulfonamides, it was found that the introduction of small hydrophobic groups on the phenyl ring could increase cytotoxic activity. kjpp.net While not a direct analog, this suggests that similar modifications to the phenyl ring of this compound could be a fruitful area of investigation.
The stereochemistry of the cyclopropyl ring can also be a critical determinant of activity. If the target has a chiral binding pocket, one enantiomer of a substituted cyclopropyl derivative may exhibit significantly higher potency than the other.
Modifications to the sulfonamide group can also have a profound impact on activity. For instance, in a series of sulfonamides derived from carvacrol, substitution of cyclic substituents at the sulfonamide group with an amine decreased biological activity against acetylcholinesterase by approximately two-fold. nih.gov This highlights the importance of the nature of the substituent on the sulfonamide nitrogen for target engagement.
A study on (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide, which contains the core this compound moiety, identified this compound as a potent antagonist of the mineralocorticoid receptor, highlighting the potential of this scaffold in drug discovery. nih.gov
Below are illustrative data tables that could be generated from systematic SAR studies of this compound derivatives, based on hypothetical biological activity data against a generic enzyme target.
Table 1: SAR of Phenyl Ring Substituents in this compound Derivatives
| Compound | R | IC₅₀ (nM) |
| 1a | H | 500 |
| 1b | 4-Cl | 250 |
| 1c | 4-F | 300 |
| 1d | 4-CH₃ | 600 |
| 1e | 4-OCH₃ | 450 |
| 1f | 3-Cl | 400 |
| 1g | 2-Cl | 800 |
| 1h | 2,4-diF | 150 |
Table 2: SAR of Sulfonamide Substituents in this compound Derivatives
| Compound | R' | IC₅₀ (nM) |
| 2a | H | 500 |
| 2b | CH₃ | 750 |
| 2c | Ethyl | 900 |
| 2d | Phenyl | 400 |
| 2e | 4-Cl-Phenyl | 200 |
These tables illustrate how systematic modifications and the resulting biological data can provide a clear understanding of the SAR for this class of compounds, guiding future design efforts.
Correlation of Structural Motifs with Biological Activity Profiles
To establish a correlation between structural motifs and biological activity, researchers would typically synthesize a library of analogs by modifying key positions of the parent molecule, this compound. These modifications would systematically probe the effect of altering various parts of the molecule, such as the phenyl ring, the cyclopropyl linker, and the methanesulfonamide group.
Hypothetical Data Table for SAR Analysis:
| Compound ID | R1 (Phenyl Substitution) | R2 (Cyclopropyl Substitution) | R3 (Sulfonamide Substitution) | Biological Activity (e.g., IC50 in µM) |
| Parent | H | H | CH3 | [Hypothetical Value] |
| Analog 1 | 4-Cl | H | CH3 | [Hypothetical Value] |
| Analog 2 | 4-OCH3 | H | CH3 | [Hypothetical Value] |
| Analog 3 | H | 2-CH3 | CH3 | [Hypothetical Value] |
| Analog 4 | H | H | C2H5 | [Hypothetical Value] |
This table is for illustrative purposes only and does not represent actual experimental data.
Analysis of such data would reveal, for instance, whether electron-withdrawing or electron-donating groups on the phenyl ring enhance or diminish activity. Similarly, the steric and electronic effects of substitutions on the cyclopropyl ring and the nature of the alkyl group on the sulfonamide would be evaluated to build a comprehensive structure-activity relationship (SAR) profile.
Identification of Pharmacophore Features and Tolerable Substitutions within this compound Analogs
A pharmacophore model identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound analogs, this would involve computational modeling based on the structures of active compounds.
Key pharmacophoric features would likely include:
Aromatic Ring: The phenyl group, potentially involved in π-π stacking or hydrophobic interactions.
Hydrophobic Core: The cyclopropyl group, providing a rigid scaffold and contributing to hydrophobic interactions.
Hydrogen Bond Donor/Acceptor: The sulfonamide moiety, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens as hydrogen bond acceptors.
The identification of tolerable substitutions would emerge from the SAR data. For example, if various substitutions at the para-position of the phenyl ring retain or improve activity, this position would be considered a "tolerable vector" for modification, potentially for fine-tuning pharmacokinetic properties. Conversely, substitutions that lead to a significant loss of activity would define regions of steric or electronic intolerance.
Structure-Efficacy Relationship (SER) Analysis of this compound Derivatives in Preclinical Models
Hypothetical Data Table for SER Analysis:
| Compound ID | In Vitro Potency (IC50, µM) | In Vivo Efficacy (% Inhibition at x mg/kg) | Key Pharmacokinetic Parameter (e.g., Oral Bioavailability %) |
| Derivative A | [Value] | [Value] | [Value] |
| Derivative B | [Value] | [Value] | [Value] |
| Derivative C | [Value] | [Value] | [Value] |
This table is for illustrative purposes only and does not represent actual experimental data.
An SER analysis would aim to identify derivatives that not only possess high target potency but also exhibit favorable drug-like properties that translate to in vivo efficacy. For example, a highly potent compound in vitro might show poor efficacy in an animal model due to rapid metabolism or poor bioavailability. The SER analysis would guide the optimization of the chemical structure to balance these different parameters.
Lack of Publicly Available Data Prevents Elucidation of this compound's Molecular Mechanism of Action
A thorough and extensive search of publicly available scientific literature, chemical databases, and patent records has revealed no specific information regarding the molecular mechanism of action for the chemical compound this compound. As a result, the detailed elucidation of its biological activity, as outlined in the requested article structure, cannot be provided at this time.
The requested analysis, which was to include the identification of molecular targets, biochemical characterization of its interactions, and its modulation of cellular pathways, is entirely dependent on the existence of primary research data. Methodologies such as affinity chromatography, proteomic approaches, reporter gene assays, and high-throughput screening are standard techniques used to generate this type of data for a novel compound. However, it appears that no such studies have been published for this compound.
Similarly, information regarding the biochemical characterization, including enzyme inhibition kinetics, binding assays, and receptor occupancy studies, is not available. Without these foundational data, any discussion of the compound's interaction with biological targets would be purely speculative and would not meet the required standards of scientific accuracy.
Molecular Mechanism of Action Elucidation for 1 Phenylcyclopropyl Methanesulfonamide
Cellular Pathway Modulation by (1-Phenylcyclopropyl)methanesulfonamide
Signal Transduction Pathway Analysis in Response to this compound
Signal transduction pathways are crucial cellular communication networks that dictate physiological responses. The interaction of a chemical compound with these pathways can lead to a variety of cellular outcomes. Typically, analysis of these pathways involves treating cells with the compound and observing changes in the phosphorylation state of key signaling proteins or the concentration of secondary messengers. Common pathways investigated include the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, which are involved in cell proliferation, survival, and inflammation, respectively. However, no specific studies detailing the effects of this compound on these or any other signal transduction pathways are present in the public domain.
Gene Expression Profiling and Proteomics in Response to this compound
To understand the broader impact of a compound on cellular function, researchers often turn to gene expression profiling and proteomics. These techniques provide a global view of how a compound alters the transcription of genes and the abundance of proteins. Such studies can reveal the cellular processes affected by the compound and help identify its molecular targets. Methodologies like microarray analysis and RNA sequencing are standard for gene expression profiling, while mass spectrometry-based techniques are employed for proteomics. A review of available literature indicates a lack of such comprehensive studies for this compound, leaving its cellular targets and downstream effects largely unknown.
Table 1: Hypothetical Data Table for Gene Expression Changes
This table is for illustrative purposes only, as no actual data for this compound is available.
| Gene | Fold Change | p-value | Function |
| Gene A | +2.5 | <0.01 | Apoptosis |
| Gene B | -1.8 | <0.05 | Cell Cycle |
| Gene C | +3.1 | <0.01 | Inflammation |
Structural Biology of this compound-Target Complexes
Structural biology techniques are paramount for visualizing the precise interaction between a compound and its biological target at an atomic level. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and specific molecules.
X-ray Crystallography of Protein-Ligand Interactions with this compound
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. By crystallizing a target protein in the presence of the compound, researchers can obtain a detailed map of the binding site and the specific molecular interactions that stabilize the complex. There are no publicly available crystal structures of this compound bound to any protein target.
Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Research
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and membrane proteins that are often difficult to crystallize. It allows for the visualization of macromolecules in their near-native state. As with X-ray crystallography, there is no evidence in the scientific literature of cryo-EM being used to study the interactions of this compound with any biological target.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure and dynamics of molecules in solution. In the context of drug discovery, NMR can be used to study the binding of a ligand to its target protein and to determine the conformation of the ligand when it is bound. Such studies for this compound have not been reported.
A comprehensive search for preclinical pharmacological data on the specific chemical compound "this compound" has been conducted. The search results did not yield any specific studies, data tables, or detailed research findings directly related to this compound. The information available is for structurally related but distinct molecules, such as other cyclopropane (B1198618) derivatives or other methanesulfonamide-containing compounds.
Given the strict instruction to focus solely on "this compound" and to generate "thorough, informative, and scientifically accurate content," it is not possible to create the requested article. The necessary preclinical data for the specified sections and subsections—including receptor binding assays, enzyme inhibition studies, cell-based assays, and in vivo efficacy studies in animal models—are not available in the public domain.
Proceeding with the generation of the article would require fabricating information, which would violate the core principles of accuracy and adherence to factual data. Therefore, the requested article cannot be generated.
Preclinical Pharmacological Investigations of 1 Phenylcyclopropyl Methanesulfonamide
In Vivo Efficacy Studies of (1-Phenylcyclopropyl)methanesulfonamide in Animal Models
Pharmacodynamic Biomarker Identification and Validation in Preclinical Models Treated with LSD1 Inhibitors
The identification and validation of pharmacodynamic (PD) biomarkers are crucial in the preclinical development of targeted therapies like LSD1 inhibitors. These biomarkers provide evidence of target engagement and downstream biological effects, helping to establish a drug's mechanism of action and guide dose selection for further studies.
In the context of LSD1 inhibition, the primary pharmacodynamic effect is the modulation of histone methylation. LSD1 specifically demethylates histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). mdpi.com Consequently, a key and widely used PD biomarker for LSD1 inhibitors is the measurement of global or site-specific changes in H3K4 methylation. nih.gov For instance, treatment with the LSD1 inhibitor bomedemstat (B606314) in preclinical models of advanced castration-resistant prostate cancer led to the assessment of on-target effects by measuring H3K4 methylation via western blot analysis. nih.gov
The validation of such biomarkers typically involves demonstrating a dose-dependent and time-dependent relationship with drug exposure and target inhibition. This ensures that the observed changes in the biomarker are a direct result of the drug's activity.
| Biomarker Type | Specific Biomarker | Preclinical Model | Method of Detection | Key Findings |
|---|---|---|---|---|
| Histone Modification | Increased H3K4 methylation | Prostate Cancer Cell Models | Western Blot | Demonstrated on-target activity of bomedemstat. nih.gov |
| Gene Expression | 12 candidate genes | Acute Myeloid Leukemia (AML) Xenograft Model | Omics Profiling | Upregulation correlated with LSD1 inhibitor ('539) activity. exscientia.ai |
| Cellular Differentiation Markers | Monocyte to Macrophage Differentiation (MMD) | Advanced Solid Tumors and Non-Hodgkin Lymphoma | Flow Cytometry | Peripheral blood marker of LSD1 inhibition by CC-90011. researchgate.net |
Combination Therapy Studies with this compound in Preclinical Settings
Given the complexity of cancer biology and the emergence of resistance mechanisms, combination therapies are a cornerstone of modern oncology research. Preclinical studies have extensively explored the synergistic potential of combining LSD1 inhibitors with a variety of other anti-cancer agents across different tumor types. The rationale for these combinations often lies in targeting complementary pathways or overcoming resistance.
One common strategy is to combine LSD1 inhibitors with other epigenetic modifiers. For example, the dual administration of LSD1 and histone deacetylase (HDAC) inhibitors has been shown to effectively inhibit the proliferation of many cancer cell lines. nih.gov This is based on the understanding that LSD1 and HDACs can coexist in cellular complexes and work together to regulate gene expression. bohrium.com
Another promising approach is to combine LSD1 inhibitors with targeted therapies. In preclinical models of neuroblastoma, a rare pediatric cancer, novel LSD1 inhibitors have demonstrated a synergistic anti-tumor response when combined with the proteasome inhibitor bortezomib. musc.edu Similarly, in non-small cell lung cancer (NSCLC), combining LSD1 inhibitors with EGFR inhibitors has been shown to overcome drug resistance. bohrium.com In AML, a synergistic effect in inducing cell death has been observed with the combination of LSD1 inhibitors and FLT3 inhibitors. bohrium.com
Furthermore, the role of LSD1 in regulating the tumor microenvironment has led to investigations combining LSD1 inhibitors with immunotherapy. LSD1 inhibition can enhance the immune response of T cells, suggesting that targeting LSD1 may improve the efficacy of PD-1/PD-L1 blockade therapies. nih.govbohrium.com
The following table summarizes key preclinical combination studies involving LSD1 inhibitors.
| LSD1 Inhibitor Class | Combination Agent | Cancer Model | Observed Effect |
|---|---|---|---|
| General LSD1 Inhibitors | HDAC Inhibitors | Various Cancer Cell Lines | Effective inhibition of proliferation. nih.govbohrium.com |
| Novel LSD1 Inhibitors | Bortezomib (Proteasome Inhibitor) | Neuroblastoma | Synergistic anti-tumor response. musc.edu |
| General LSD1 Inhibitors | EGFR Inhibitors | Non-Small Cell Lung Cancer (NSCLC) | Overcoming drug resistance. bohrium.com |
| General LSD1 Inhibitors | FLT3 Inhibitors | Acute Myeloid Leukemia (AML) | Synergistic induction of cell death. bohrium.com |
| General LSD1 Inhibitors | PD-1/PD-L1 Inhibitors | Various Cancer Models | Enhanced anti-tumor immunity. nih.govbohrium.com |
| General LSD1 Inhibitors | All-trans-retinoic acid (ATRA) | Acute Myeloid Leukemia (AML) | Reactivation of the ATRA differentiation pathway and potential anti-leukemic effect. nih.gov |
Information regarding this compound is not publicly available.
Following a comprehensive and thorough search of scientific literature and databases, no specific preclinical pharmacokinetic or biotransformation data for the chemical compound "this compound" could be located.
The requested article, which was to be structured with detailed sections on in vitro and in vivo studies, including permeability assays, metabolic stability, plasma protein binding, and tissue distribution, cannot be generated due to the absence of publicly available research data for this specific compound.
Searches were conducted for:
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies.
Permeability and absorption data from Caco-2 and PAMPA assays.
Metabolic stability evaluations in hepatic microsomes and hepatocytes.
Plasma protein binding characteristics.
In vivo pharmacokinetic studies in animal models, including ADME analysis, tissue distribution, and bioavailability assessments.
Despite extensive efforts, no publications or data sets matching the specific compound "this compound" were identified. Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline.
Preclinical Pharmacokinetics and Biotransformation of 1 Phenylcyclopropyl Methanesulfonamide
In Vivo Pharmacokinetic Studies of (1-Phenylcyclopropyl)methanesulfonamide in Animal Models
Metabolite Profiling and Identification of this compound Using Mass Spectrometry
No studies detailing the metabolite profiling or identification of metabolites for this compound through mass spectrometry or other analytical techniques were found.
Enzyme Induction/Inhibition Studies of Drug-Metabolizing Enzymes by this compound
There is no available research on the potential of this compound to induce or inhibit drug-metabolizing enzymes, such as the cytochrome P450 family.
General Context on Related Structures
While no specific data exists for this compound, general information on the metabolism of compounds containing cyclopropyl (B3062369) groups and phenylcyclopropylamine derivatives can provide some theoretical context.
The cyclopropyl group can influence a molecule's metabolic stability. In some instances, the introduction of a cyclopropyl group can block potential sites of metabolism, thereby increasing the compound's half-life. However, the strained ring of the cyclopropyl group can also be a site for metabolic activity. For example, oxidation of a cyclopropylamine (B47189) moiety has been shown in other compounds to lead to reactive intermediates.
Similarly, derivatives of trans-2-phenylcyclopropylamine are known to interact with various enzymes, most notably monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. These interactions are a key aspect of their pharmacological and pharmacokinetic profiles.
It is crucial to reiterate that this information is based on related but distinct chemical structures. The specific preclinical pharmacokinetic and biotransformation profile of this compound remains uncharacterized in the available scientific literature.
Computational Chemistry and Molecular Modeling of 1 Phenylcyclopropyl Methanesulfonamide
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of (1-Phenylcyclopropyl)methanesulfonamide
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations can be employed to determine its optimized three-dimensional geometry, which is fundamental for understanding its interaction with biological macromolecules.
Key electronic properties that can be computed include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group, indicating their susceptibility to electrophilic attack and their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor.
These quantum chemical studies provide a foundational understanding of the molecule's intrinsic properties, which is essential for interpreting its biological activity and for guiding further derivatization to enhance its therapeutic potential.
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | |
| Dipole Moment | Influences solubility and intermolecular interactions. | |
| Molecular Electrostatic Potential (MEP) | Negative potential on sulfonamide oxygens, positive on NH. | Predicts sites for non-covalent interactions with a target. |
Note: The values in this table are illustrative and would need to be determined by actual quantum mechanical calculations.
Molecular Docking and Scoring for this compound-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding mode of this compound with a hypothetical biological target and for estimating the strength of the interaction, often expressed as a binding affinity or docking score. mdpi.com
The process involves placing the 3D structure of this compound into the active site of a target receptor and evaluating the various possible binding poses. Scoring functions are then used to rank these poses based on factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov
For this compound, the sulfonamide group is expected to play a key role in binding, potentially forming hydrogen bonds with amino acid residues in the active site of a target protein. The phenyl and cyclopropyl (B3062369) groups may engage in hydrophobic or van der Waals interactions, further stabilizing the ligand-receptor complex. A molecular docking study could theoretically suggest that this compound could inhibit a specific enzyme by blocking its substrate binding site. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Parameter | Predicted Outcome | Implication for Drug Design |
| Binding Affinity (kcal/mol) | A lower value indicates a stronger predicted binding. | |
| Key Interacting Residues | Identifies critical amino acids for targeted modifications. | |
| Hydrogen Bonds | Highlights key electrostatic interactions for affinity. | |
| Hydrophobic Interactions | Shows the role of non-polar regions in binding. |
Note: The outcomes in this table are hypothetical and would be generated from a specific molecular docking simulation.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability with this compound
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov An MD simulation of the this compound-target complex would involve simulating the motion of atoms and molecules over a period of nanoseconds or longer.
MD simulations can also provide insights into the energetics of binding through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can calculate the binding free energy of the complex. This information is valuable for confirming the stability of the binding mode predicted by docking and for refining the understanding of the key interactions driving complex formation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
Development of Predictive Models for Biological Activity of this compound
To develop a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested analogs of this compound, thereby guiding the synthesis of more potent compounds. The relationship between the properties and the structure can be obtained, and the model's predictive power is assessed by its correlation coefficient. researchgate.net
Application of Machine Learning in QSAR for this compound
In recent years, machine learning algorithms have become increasingly popular for developing more sophisticated and predictive QSAR models. nih.gov Techniques such as random forests, support vector machines, and artificial neural networks can handle large and complex datasets and can often capture non-linear relationships between chemical structure and biological activity that traditional methods may miss. nih.govmdpi.com
For this compound, a machine learning-based QSAR model could be trained on a diverse set of analogs to predict their biological activity with higher accuracy. Such models can also help in identifying the most important molecular features that contribute to the desired activity, providing valuable insights for the design of new derivatives with improved therapeutic profiles. mdpi.com
Pharmacophore Modeling and Virtual Screening for this compound Derivatives
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. patsnap.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a target protein (structure-based). nih.gov
For this compound, a pharmacophore model could be developed based on its key structural features that are presumed to be important for biological activity. This model would typically include features such as hydrogen bond donors and acceptors (from the sulfonamide group), a hydrophobic region (the phenyl ring), and an aromatic ring feature.
Once a pharmacophore model is established and validated, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophoric features. nih.gov This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to have the desired biological activity. mdpi.com These "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being prioritized for synthesis and experimental testing, thus accelerating the discovery of novel derivatives of this compound. nih.govresearchgate.net
Preclinical Toxicology Research Methodologies for 1 Phenylcyclopropyl Methanesulfonamide
In Vitro Cytotoxicity and Genotoxicity Assessments of (1-Phenylcyclopropyl)methanesulfonamide
In vitro assessments are foundational in preclinical toxicology, providing early insights into a compound's potential to cause cellular damage or genetic mutations. These tests are conducted on bacterial or mammalian cells.
Cytotoxicity Assays: The initial evaluation of this compound would involve determining its direct toxicity to cells. A common method is the neutral red uptake assay, which assesses cell viability by measuring the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Another approach is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.
Genotoxicity Assays: A standard battery of genotoxicity tests is employed to detect the potential of a compound to damage genetic material. ich.org This typically includes:
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. dovepress.com
In Vitro Mammalian Cell Gene Mutation Test: Assays like the mouse lymphoma assay are used to detect mutations in mammalian cells. dovepress.com
In Vitro Chromosomal Aberration Test: This test evaluates the potential of a compound to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells.
In Vitro Micronucleus Test: This assay identifies substances that cause chromosomal damage by detecting the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
The following table illustrates the type of data that would be generated from a standard battery of in vitro genotoxicity tests for a hypothetical compound.
| Assay Type | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and without S9 | Negative |
| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y/TK+/- cells | With and without S9 | Negative |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative |
This table is for illustrative purposes only and does not represent actual data for this compound.
In Vivo Preclinical Safety Pharmacology Studies of this compound in Animal Models
In vivo safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. criver.comcriver.com These studies are typically conducted in various animal models before human exposure.
Cardiovascular System Assessments in Animal Models for this compound
The cardiovascular core battery studies assess the effects of a test substance on blood pressure, heart rate, and electrocardiogram (ECG) parameters. criver.com These studies are often conducted in conscious, freely moving animals, such as dogs or non-human primates, using telemetry to continuously monitor cardiovascular parameters. Key endpoints include:
Systemic arterial blood pressure (systolic, diastolic, and mean)
Heart rate
ECG intervals (e.g., PR, QRS, QT, and QTc)
The following table provides an example of the data collected in a cardiovascular safety pharmacology study.
| Parameter | Time Point 1 | Time Point 2 | Time Point 3 |
| Mean Arterial Pressure (mmHg) | 105 | 103 | 106 |
| Heart Rate (bpm) | 85 | 88 | 84 |
| QTc Interval (msec) | 400 | 405 | 402 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Central Nervous System Assessments in Animal Models for this compound
Central nervous system (CNS) safety pharmacology studies evaluate the effects of a compound on neurological function. researchgate.net A common method is the Functional Observational Battery (FOB), which assesses behavioral and neurological changes in rodents. nih.gov The FOB includes observations of:
Home cage and open field behavior
Neurological reflexes
Motor activity
Physiological parameters
The following table illustrates typical endpoints assessed in a CNS safety pharmacology study.
| Observation Category | Endpoint | Result |
| Behavior | Arousal level, gait, posture | No significant changes |
| Neurological | Pupillary response, righting reflex | No significant changes |
| Autonomic | Salivation, lacrimation | No significant changes |
This table is for illustrative purposes only and does not represent actual data for this compound.
Respiratory System Assessments in Animal Models for this compound
Respiratory safety pharmacology studies assess the potential effects of a compound on respiratory function. criver.com These studies are often conducted in conscious animals using whole-body plethysmography to measure key respiratory parameters, including:
Respiratory rate
Tidal volume
Minute volume
The following table shows example data from a respiratory safety pharmacology study.
| Parameter | Time Point 1 | Time Point 2 | Time Point 3 |
| Respiratory Rate (breaths/min) | 80 | 82 | 79 |
| Tidal Volume (mL) | 1.5 | 1.4 | 1.5 |
| Minute Volume (mL/min) | 120 | 115 | 118 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Mechanistic Toxicology Studies of this compound
Should any adverse findings be identified in the initial toxicology screenings, mechanistic toxicology studies would be initiated to understand the underlying biological processes leading to the observed toxicity. The design of these studies is highly dependent on the specific toxicities observed. For instance, if hepatotoxicity were detected, further studies might investigate the compound's effect on specific liver enzymes, mitochondrial function, or its potential to induce oxidative stress. These investigations could involve a combination of in vitro assays using primary hepatocytes and in vivo studies with more extensive tissue analysis.
Advanced Bioanalytical Methodologies for 1 Phenylcyclopropyl Methanesulfonamide Research
Chromatographic Techniques for Separation and Quantification of (1-Phenylcyclopropyl)methanesulfonamide (e.g., HPLC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for the selective and sensitive quantification of small molecules like this compound in biological fluids. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry.
The development of a validated HPLC-MS/MS method for this compound would typically involve the following steps:
Sample Preparation: To remove interfering substances from the biological matrix (e.g., plasma, urine), a sample preparation step is crucial. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, is commonly employed to separate the analyte of interest from endogenous components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is optimized to achieve a sharp peak shape and a short retention time.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
A representative HPLC-MS/MS method for the analysis of a related compound, methanesulfonamide (B31651), in human urine has been developed and validated. nih.gov This method involved derivatization followed by separation on a C18 column and quantification using ESI-MS/MS in negative ion mode. nih.gov The validation of such a method for this compound would include the assessment of linearity, accuracy, precision, selectivity, and stability, with acceptance criteria based on regulatory guidelines.
Table 1: Representative HPLC-MS/MS Method Validation Parameters for the Quantification of a Sulfonamide in a Biological Matrix
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 µg/mL |
| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 5.5% |
| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10.1% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -4.0% to +11.3% |
| Recovery (%) | Consistent and reproducible | 85-110% |
Note: The data in this table are representative and based on methodologies developed for analogous compounds. nih.govnih.govmdpi.commdpi.com
Spectroscopic Methods for Characterization and Quantification of this compound in Biological Matrices
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its potential metabolites. Furthermore, certain spectroscopic methods can be adapted for quantitative analysis in biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of the synthesized this compound. While NMR is generally less sensitive than MS, quantitative NMR (qNMR) has emerged as a valuable technique for the determination of compound concentration in solutions, including biological fluids, without the need for a specific reference standard for the analyte. acs.orgresearchgate.netnih.gov Challenges in quantifying analytes in complex matrices like plasma, such as the presence of broad signals from macromolecules, can be addressed using techniques like diffusion-weighted NMR. nih.govfrontiersin.org
Infrared (IR) Spectroscopy: IR spectroscopy is primarily used for the identification of functional groups present in the molecule. For this compound, characteristic absorption bands for the sulfonamide group (S=O and N-H stretching) and the phenyl and cyclopropyl (B3062369) groups would be expected.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and elemental composition of the parent compound and its metabolites. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons, cyclopropyl protons, and the methylene (B1212753) protons adjacent to the sulfonamide group. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, cyclopropyl ring, and the methylene group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, S=O asymmetric and symmetric stretching, and C-H stretching of the aromatic and cyclopropyl groups. |
| Mass Spectrometry (HRMS) | Accurate mass measurement of the molecular ion to confirm the elemental composition. |
Note: The data in this table are predictive and based on the chemical structure of this compound.
Immunochemical Assays for High-Throughput Detection of this compound
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective approach for the screening of this compound in a large number of biological samples. These assays are based on the specific binding of an antibody to the target analyte.
Given that this compound belongs to the sulfonamide class of compounds, it is plausible that a generic polyclonal or monoclonal antibody with broad specificity for the sulfonamide core structure could be utilized for its detection. nih.gov The principle of a competitive ELISA for sulfonamide detection involves the competition between the free sulfonamide in the sample and a sulfonamide-enzyme conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the sulfonamide in the sample.
The development of such an assay would require a specific antibody against this compound or a generic anti-sulfonamide antibody. The performance of the assay would be characterized by its sensitivity (limit of detection), specificity (cross-reactivity with related compounds), and its accuracy and precision in various biological matrices.
Table 3: Representative Performance Characteristics of a Generic Sulfonamide Immunoassay
| Parameter | Example Performance Data |
| Assay Format | Indirect Competitive ELISA |
| Limit of Detection (LOD) | < 100 µg/kg in tissue samples |
| Average Recoveries | 65% to 95% |
| Relative Error | Within ±20% |
| Cross-reactivity | Broad-spectrum for various sulfonamides |
Note: The data in this table are based on published immunoassays for the detection of various sulfonamides in biological samples. nih.govresearchgate.net
Radiotracer Methodologies in Pharmacokinetic Studies of this compound
Radiotracer studies are fundamental in preclinical and clinical drug development to investigate the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. researchgate.netnih.gov These studies typically involve the synthesis of a radiolabeled version of the drug, most commonly with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H).
For this compound, a ¹⁴C-labeled analog could be synthesized by incorporating the radioisotope into a metabolically stable position of the molecule, such as the phenyl or cyclopropyl ring. Administration of the radiolabeled compound to laboratory animals allows for the quantitative determination of the total drug-related material in various tissues and excreta over time.
Key pharmacokinetic parameters that can be determined from radiotracer studies include:
Mass Balance: The total recovery of the administered radioactivity in urine, feces, and expired air.
Tissue Distribution: Whole-body autoradiography provides a qualitative and quantitative map of the distribution of the radiolabeled compound throughout the body, identifying potential target organs and sites of accumulation. nih.govnih.gov
Metabolite Profiling: Analysis of plasma, urine, and feces samples by techniques such as radio-HPLC allows for the separation and quantification of the parent drug and its metabolites.
Pharmacokinetic studies of a ¹⁴C-labeled compound containing a cyclopropyl moiety, N-N'-dicyclopropyl-methyl-piperazine-dichlorhydrate, have demonstrated wide distribution in the body, including the central nervous system, after oral administration to rats and monkeys. nih.govnih.gov
Table 4: Information Gained from a Representative Radiotracer ADME Study
| Study Aspect | Information Obtained | Example Findings for a Cyclopropyl-Containing Compound |
| Mass Balance | Routes and extent of excretion. | Predominantly fecal and urinary excretion. |
| Tissue Distribution (Whole-Body Autoradiography) | Identification of tissues with high drug concentration. | Wide distribution, including brain, liver, and kidneys. nih.gov |
| Metabolite Profiling | Identification and quantification of major metabolites. | Extensive metabolism with multiple circulating metabolites. |
| Pharmacokinetic Parameters | Rate and extent of absorption, clearance, and half-life of total radioactivity. | Rapid absorption with a defined Cmax and Tmax. frontiersin.org |
Note: The example findings are based on studies of other radiolabeled compounds and are illustrative of the data that could be obtained for this compound. nih.govnih.govfrontiersin.org
Future Research Directions and Therapeutic Implications for 1 Phenylcyclopropyl Methanesulfonamide
Exploration of Novel Therapeutic Areas for (1-Phenylcyclopropyl)methanesulfonamide
The unique combination of a phenylcyclopropane and a methanesulfonamide (B31651) moiety in this compound suggests several plausible therapeutic areas for investigation. The cyclopropyl (B3062369) group is known to increase metabolic stability and conformational rigidity, which can enhance the potency and selectivity of a drug. researchgate.net Phenylcyclopropane derivatives, in particular, have been investigated for a range of pharmacological activities. researchgate.netnih.gov Similarly, the methanesulfonamide group is a key functional group in a variety of approved drugs with diverse mechanisms of action. biosynth.comontosight.ai
Based on these precedents, the following therapeutic areas could be prioritized for future research on this compound:
Oncology: Phenylcyclopropane carboxamide derivatives have demonstrated antiproliferative activity against human myeloid leukaemia cell lines. nih.gov Furthermore, some sulfonamides are known to possess anticancer properties. ontosight.ai This suggests that this compound could be investigated as a potential anticancer agent.
Central Nervous System (CNS) Disorders: The rigid structure conferred by the cyclopropane (B1198618) ring is a feature of some CNS-active compounds. For instance, certain cyclopropylamine (B47189) derivatives have been explored for their potential to modulate neurotransmitter systems. ontosight.ai This raises the possibility of investigating this compound for conditions such as depression or neurodegenerative diseases.
Infectious Diseases: Amide derivatives containing a cyclopropane ring have been designed and synthesized with the aim of discovering new antimicrobial agents. nih.gov The sulfonamide moiety itself is famously associated with antibacterial drugs. clevelandclinic.org Therefore, screening this compound for antibacterial and antifungal activity would be a logical step. nih.gov
A summary of potential therapeutic areas based on analogous compounds is presented in the table below.
| Therapeutic Area | Rationale based on Structural Analogs |
| Oncology | Phenylcyclopropane derivatives show antiproliferative effects. nih.gov |
| CNS Disorders | Cyclopropylamines can modulate neurotransmitter systems. ontosight.ai |
| Infectious Diseases | Cyclopropane amides and sulfonamides have antimicrobial properties. nih.govclevelandclinic.org |
Development of Advanced Delivery Systems for this compound
For any new chemical entity to become a successful therapeutic, its delivery to the target site in the body is crucial. Advanced drug delivery systems (DDS) can improve the solubility, stability, and pharmacokinetic profile of a compound. Assuming this compound demonstrates promising biological activity, the development of suitable delivery systems would be a key area of research.
Potential advanced delivery systems for this compound could include:
Nanoparticle-based Systems: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility and allow for targeted delivery to specific tissues, such as tumors.
Prodrug Strategies: The methanesulfonamide group could be chemically modified to create a prodrug that is inactive until it reaches the target site, where it would be enzymatically cleaved to release the active molecule. This can reduce off-target side effects.
Stimuli-responsive Systems: These are "smart" delivery systems that release the drug in response to specific physiological cues, such as a change in pH or the presence of a particular enzyme that is overexpressed in diseased tissue.
Integration of this compound Research with Systems Biology Approaches
Systems biology offers a holistic approach to understanding the complex interactions of a drug within a biological system. Instead of focusing on a single target, it analyzes the effect of the compound on global cellular networks. For a novel compound like this compound, integrating systems biology from the early stages of research could significantly accelerate its development.
Key applications of systems biology in this context would include:
Target Identification and Validation: High-throughput screening of the compound against various cell lines, followed by transcriptomic and proteomic analysis, could help identify its primary molecular targets and elucidate its mechanism of action.
Biomarker Discovery: By analyzing the molecular changes in cells or organisms exposed to the compound, it may be possible to identify biomarkers that can predict a patient's response to the potential drug.
Network Pharmacology: This approach would aim to understand how the compound perturbs biological pathways and networks, providing insights into both its therapeutic effects and potential side effects.
Challenges and Opportunities in Translational Research of this compound
Translational research is the process of "translating" basic scientific discoveries into clinical applications. For a new compound, this path is fraught with challenges but also presents significant opportunities.
Challenges:
Lack of Pre-existing Data: As a novel chemical entity, all preclinical data, including efficacy, and toxicology, will need to be generated from scratch.
"Valley of Death": A significant challenge in drug development is bridging the gap between promising preclinical findings and successful clinical trials. Many compounds fail at this stage due to a lack of efficacy or unforeseen toxicity in humans.
Regulatory Hurdles: Navigating the complex regulatory landscape for drug approval is a lengthy and expensive process.
Opportunities:
Novel Mechanism of Action: If the compound is found to have a unique mechanism of action, it could address unmet medical needs and offer advantages over existing therapies.
Intellectual Property: As a new molecule, it would be eligible for patent protection, providing a period of market exclusivity.
Personalized Medicine: Through the use of systems biology and biomarker discovery, it may be possible to identify specific patient populations who are most likely to benefit from the drug, leading to more effective and personalized treatments.
Ethical Considerations in Preclinical Research Involving this compound
All preclinical research must be conducted with the highest ethical standards, particularly when it involves the use of animals.
Key ethical considerations include:
The 3Rs (Replacement, Reduction, and Refinement): Researchers have an ethical obligation to replace animal studies with alternative methods whenever possible, reduce the number of animals used to the minimum necessary to obtain scientifically valid results, and refine experimental procedures to minimize animal pain and suffering.
Scientific Validity: Preclinical studies must be rigorously designed and conducted to ensure that the results are reliable and reproducible. Poorly designed studies that lead to inconclusive results are unethical as they waste animal lives.
Risk-Benefit Analysis: The potential benefits of the research to human health must be carefully weighed against the potential harm to the animals involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
